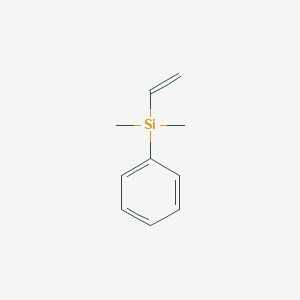

乙烯基苯基二甲基硅烷

描述

Dimethylphenylvinylsilane is a compound that is involved in the synthesis of various silane derivatives. It is a key intermediate in the preparation of disilacyclanes and silylative coupling cyclization products. The compound's versatility is evident from its use in the synthesis of difunctional 1,4-dimethyl-1,4-disilacyclohexanes and its involvement in the formation of symmetrical 1,1-bis(silyl)ethenes .

Synthesis Analysis

The synthesis of dimethylphenylvinylsilane derivatives involves several steps and can lead to a variety of products depending on the reaction conditions and catalysts used. For instance, the transformations of dimethylphenylvinylsilane in the presence of a Pt catalyst result in a mixture of structural and stereoisomers of five- and six-membered disilacyclanes . Additionally, the synthesis of symmetrical 1,1-bis(silyl)ethenes is achieved through ruthenium complex-catalyzed silylative coupling cyclization, demonstrating the compound's reactivity and potential for creating complex molecular structures .

Molecular Structure Analysis

The molecular structure of dimethylphenylvinylsilane derivatives has been elucidated using various spectroscopic techniques. For example, the structural and stereoisomers synthesized from dimethylphenylvinylsilane have been confirmed by ^1H, ^13C, and ^29Si NMR, as well as IR spectroscopy and mass spectrometry . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules.

Chemical Reactions Analysis

Dimethylphenylvinylsilane undergoes a range of chemical reactions, leading to the formation of diverse compounds. The reaction with HCl in the presence of AlCl3 followed by hydrolysis results in the synthesis of trans-1,4-dichloro- and trans-1,4-dihydroxy-1,4-dimethyl-1,4-disilacyclohexanes . This showcases the compound's reactivity and its ability to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylphenylvinylsilane derivatives can be inferred from their synthesis and molecular structure. The NMR spectroscopic data provide insights into the electronic environment of the molecules, which is indicative of their chemical behavior. For instance, the deshielding observed in the ^1H NMR chemical shifts of the Si(CH3)2 group in dimethyldiphenylsilane suggests π-coordination, which is a significant property influencing the reactivity of these compounds . The thermal stability of these compounds can also be assessed based on their behavior during synthesis and characterization .

科学研究应用

有机金属化学

乙烯基苯基二甲基硅烷已在有机金属化学中得到应用 . 例如,它已参与气相反应,与激光气化的镧系元素原子发生反应 . 这些反应产生了各种不稳定的同位素和异位素气相物种,这些物种已使用光谱方法进行了研究 .

聚合

该化合物已用于间位和对位甲氧基苯乙烯的聚合 . 它使这些化合物能够同时进行链增长和步增长聚合 .

含 Si-H 的间规聚苯乙烯的生产

乙烯基苯基二甲基硅烷已用于含 Si-H 的间规聚苯乙烯的生产 . 这是通过直接聚合 4-乙烯基苯基二甲基硅烷来实现的 .

生物医用聚合物

虽然搜索结果中没有明确提及,但类似的化合物已用于生物医用聚合物的合成 . 这些聚合物已在各种生物医学领域中得到应用,例如治疗药物递送、疾病检测和诊断、生物传感、再生医学以及疾病治疗 .

催化

乙烯基苯基二甲基硅烷可能在催化中得到应用。 虽然搜索结果中没有直接提及,但类似的有机金属化合物已在均相催化中得到应用<a aria-label="1: " data-citationid="421b

安全和危害

作用机制

Vinylphenyldimethylsilane, also known as Dimethylphenylvinylsilane, is a chemical compound with the molecular formula C10H14Si . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is used as a reagent in the synthesis of various compounds , suggesting that its primary targets could be the reactants in these synthesis reactions.

Mode of Action

Vinylphenyldimethylsilane interacts with its targets through chemical reactions. It is used as a reagent in the synthesis of silylmethylcyclopropanes and silylgermylnethynes . The exact nature of these interactions and the resulting changes at the molecular level are dependent on the specific synthesis reactions in which Vinylphenyldimethylsilane is used.

Biochemical Pathways

As a reagent in synthesis reactions, it likely plays a role in the formation of new compounds and thus could influence various biochemical pathways depending on the products of these reactions .

Result of Action

The molecular and cellular effects of Vinylphenyldimethylsilane’s action would be determined by the products of the synthesis reactions in which it is used. For example, it has been used in the synthesis of silylmethylcyclopropanes and silylgermylnethynes , which are potential organometallic reagents and precursors of optoelectronic materials .

Action Environment

The action, efficacy, and stability of Vinylphenyldimethylsilane can be influenced by various environmental factors. For instance, its safety data sheet indicates that it should be stored in a cool place and kept away from heat, open flames, and sparks . These precautions suggest that high temperatures and the presence of ignition sources could affect its stability and reactivity.

属性

IUPAC Name |

ethenyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEZCOQKJSRQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26744-16-1 | |

| Record name | Silane, ethenyldimethylphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60150070 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-26-4 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

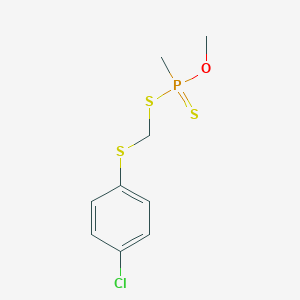

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the reactivity of Dimethylphenylvinylsilane compare to other vinylsilane derivatives in nucleophilic addition reactions?

A1: Dimethylphenylvinylsilane exhibits higher reactivity towards nucleophiles like lithium diethylamide compared to alkyl-substituted vinylsilanes. For instance, its rate constant (k) in cyclohexane at 50°C is 14.8 ± 0.3 · 10−4 dm3 mol−1 s−1, significantly higher than that of trimethylvinylsilane (k = 2.9 ± 0.2 · 10−4 dm3 mol−1 s−1) under the same conditions []. This difference in reactivity can be attributed to the electron-withdrawing nature of the phenyl group, which enhances the electrophilic character of the vinylic double bond.

Q2: What are some applications of Dimethylphenylvinylsilane in polymer synthesis?

A2: Dimethylphenylvinylsilane serves as a versatile monomer in synthesizing polymers with tailored properties:

- Side-chain liquid crystal polymers (SCLCPs): Polymerization of Dimethylphenylvinylsilane, followed by functionalization with mesogenic groups like 4-methoxyphenyl-4'-alkenyloxybenzoates, yields SCLCPs exhibiting a smectic A phase over a broad temperature range [].

- Poly(1-phenyl-1-propyne) with controlled molecular weight: In the polymerization of 1-phenyl-1-propyne catalyzed by NbCl5-Bu4Sn, Dimethylphenylvinylsilane acts as an effective chain transfer agent, enabling precise control over the molecular weight of the resulting polymer []. This controlled polymerization is valuable for tailoring material properties for specific applications.

Q3: Can Dimethylphenylvinylsilane be used to synthesize silacyclopropanes?

A3: Yes, Dimethylphenylvinylsilane reacts with stable bromotrisylsilylenoid (trisyl = C(SiMe3)3) to produce stable 1-bromo-1-silacyclopropanes in high yields []. This reaction pathway offers a new and efficient synthetic route for these valuable organosilicon compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)